![molecular formula C13H25ClN2O2 B15312276 tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its complex bicyclic structure, which includes a tert-butyl carbamate group and a hydrochloride salt form. It is often used in research settings due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the bicyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the tert-butyl carbamate derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-butyl N-[(3aS,6aR)-6a-methyl-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,6S,6aR)-6-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
Uniqueness
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group
特性
分子式 |
C13H25ClN2O2 |
|---|---|
分子量 |
276.80 g/mol |
IUPAC名 |
tert-butyl N-[[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m1./s1 |
InChIキー |
DAZPSWYTPLDMRH-HTKOBJQYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@]12CCC[C@@H]1CNC2.Cl |
正規SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
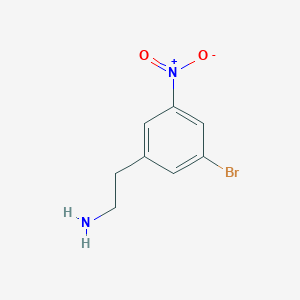
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)


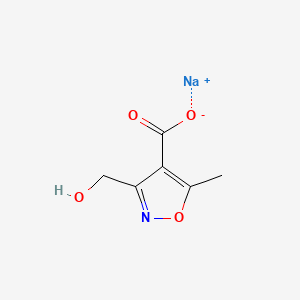
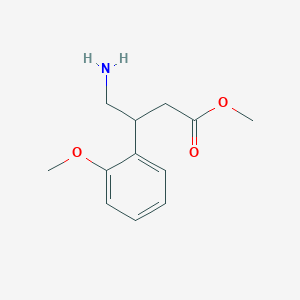
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
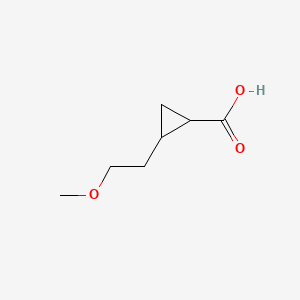


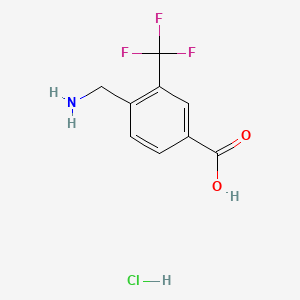
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
